N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-8-9-15(2)19(11-14)22-20(25)18-7-4-10-23(21(18)26)13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCPKFRCMDLPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylamine with 3-nitrobenzyl chloride to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs:
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Core Structure : Hydroxynaphthalene-carboxamide (vs. dihydropyridine-carboxamide in the target compound).
- Activity : Exhibits photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to electron-withdrawing substituents and lipophilicity .
- SAR Insight : The 2,5-dimethylphenyl group in this analog enhances membrane permeability, a trait likely shared with the target compound.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Core Structure : Same dihydropyridine-carboxamide backbone as the target compound.
- Structural Features : Near-planar conformation (dihedral angle: 8.38° between aromatic rings) due to π-conjugation via the amide bridge. Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .
- Substituent Impact : The bromo group (electron-withdrawing) parallels the nitro group in the target compound, suggesting similar electronic effects on binding.
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d)
- Core Structure : Dihydropyridine-carboxamide with dual nitro substituents.
- Synthesis : Generated via thermal-induced dimerization cyclization, contrasting with microwave-assisted synthesis of hydroxynaphthalene analogs .
Table 1: Comparative Activity and Properties
*Inferred from structural similarity to .
Structure-Activity Relationship (SAR) Insights:
Biological Activity
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridine ring, carboxamide functionality, and aromatic substituents. Its molecular formula is , with a molecular weight of approximately 393.399 g/mol. The structural features contribute significantly to its biological activity.
1. Antimicrobial Activity
Nitro-containing compounds, including N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have demonstrated antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death . This compound may exhibit similar mechanisms as other known antimicrobial agents like metronidazole.
3. Antitumor Activity
The compound's structure may allow it to act as a hypoxia-activated prodrug in cancer therapy. Nitro aromatic compounds are often targeted for their ability to release cytotoxic agents under low oxygen conditions typical of tumor environments . Preliminary studies suggest that derivatives with similar structures possess antitumor properties.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Nitro Compounds : A review highlighted that nitro groups can enhance the pharmacological profiles of various drugs by acting as electron-withdrawing groups, which can improve interactions with biological targets .
- Antitumor Mechanisms : Research on related dihydropyridine derivatives revealed their potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chlorine substituents instead of methyl | Antibacterial and antifungal |
| N-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-pyridine | Different halogen substitutions | Potential anticancer activity |
| 6-Oxo-pyridine derivatives | Variations in substituents on pyridine ring | Antimicrobial properties |
The uniqueness of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific combination of functional groups that may confer distinct biological activities not present in these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
